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Compound of Interest

Compound Name: Ethyl 2-oxodecanoate

CAS No.: 5524-59-4

Cat. No.: B1625618

Get Quote

Technical Monograph: Ethyl 2-Oxocaprate
Synonyms: Ethyl 2-oxodecanoate, Ethyl

-ketodecanoate CAS Registry Number: 33486-47-4 (Generic

-keto ester class) / 5524-59-4 (Specific isomer) Molecular Formula:

[1]

Executive Summary
Ethyl 2-oxocaprate is a lipophilic

-keto ester characterized by a highly reactive 1,2-dicarbonyl motif attached to an octyl chain.[1]
In drug development, it serves as a "privileged scaffold" precursor, primarily utilized for the
regiospecific synthesis of nitrogen-containing heterocycles (quinoxalines, triazines) and as a
substrate for enzymatic resolution studies. Its structure combines a hard electrophilic center
(the

-keto group) with a lipophilic tail, making it a unique candidate for membrane-permeable
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prodrug designs and lipid-anchored inhibitors.[1]

Nomenclature Note: "Caprate" historically refers to the C10 fatty acid (Decanoic acid).[2]

Therefore, Ethyl 2-oxocaprate is chemically Ethyl 2-oxodecanoate.[1][2] It should not be

confused with Ethyl 2-oxocaproate (C6, Ethyl 2-oxohexanoate).[1] This guide focuses on the

C10 (Decanoic) derivative.[2]

Chemical Identity & Structural Analysis[1][3]
Structural Composition
The molecule consists of three distinct functional domains, each conferring specific chemical

behaviors:

The

-Keto Ester Core: A vicinal dicarbonyl system where the C2 ketone is activated by the
electron-withdrawing ester group at C1.[2]

The Ethyl Moiety: Acts as a protecting group for the carboxylic acid and modulates solubility.

[2]

The Octyl Chain (

): A lipophilic tail that influences Van der Waals interactions and enzyme binding pocket
affinity.[2]

Data Summary Table: Physicochemical Properties
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Property Value Structural Implication

Molecular Weight 214.30 g/mol
Small molecule fragment

range.[1][2]

LogP (Predicted) ~3.5 - 4.1
High lipophilicity; suitable for

membrane permeation.[2]

H-Bond Acceptors 3
Carbonyl oxygens (C1, C2)

and Ether oxygen.[2]

H-Bond Donors 0
Aprotic; requires proton source

for activation.[2]

Rotatable Bonds 10
High conformational flexibility

in the alkyl tail.[2]

Dipole Moment High

The s-trans conformation of

the dicarbonyl is preferred to

minimize dipole repulsion.[2]

3D Conformational Logic
In solution, the 1,2-dicarbonyl system predominantly adopts an s-trans conformation to

minimize the repulsion between the lone pairs of the adjacent oxygen atoms. However, upon

binding to metal cations (e.g.,

,

) or within enzyme active sites, the molecule can adopt a chelated s-cis conformation,
significantly increasing the electrophilicity of the C2 ketone.

Functional Group Reactivity (Mechanistic Insight)
The synthetic utility of Ethyl 2-oxocaprate stems from the electronic disparity between the two

carbonyl carbons.

The "Alpha Effect" and Electrophilicity
The C2 ketone is significantly more electrophilic than a standard isolated ketone.[2] The

adjacent ester group (C1) exerts a strong inductive electron-withdrawing effect (-I),
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destabilizing the C2 carbonyl and raising the energy of the LUMO.[1]

Nucleophilic Attack: Nucleophiles (amines, hydrazines, Grignards) attack the C2 position

preferentially over the C1 ester carbonyl.

Heterocycle Formation: This regioselectivity is exploited to form 6-membered rings

(quinoxalines) by condensing with 1,2-diamines.[1][2]

Visualization: Reactivity Pathways
The following diagram maps the core reactivity modes of the scaffold.
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Figure 1: Reactivity map illustrating the divergence of Ethyl 2-oxocaprate into critical medicinal

chemistry scaffolds via C2-selective nucleophilic attack.

Synthesis & Production Protocol
While oxidative cleavage of alkenes is possible, the most robust laboratory-scale synthesis

involves the Grignard addition to diethyl oxalate. This method prevents over-addition and

ensures high yields of the

-keto ester.[2]

Experimental Protocol: Grignard Route
Objective: Synthesis of Ethyl 2-oxodecanoate from Octyl bromide.
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Reagents:

Octyl bromide (

)[1]

Magnesium turnings (Mg)[1]

Diethyl oxalate (Excess)[1][3]

THF (Anhydrous)[1]

(Saturated solution)[1]

Step-by-Step Methodology:

Preparation of Grignard Reagent:

In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with a crystal of

iodine.

Add Octyl bromide (1.0 eq) in anhydrous THF dropwise.[2] Maintain a gentle reflux to

generate Octylmagnesium bromide (

).[2]

Critical Check: Ensure complete consumption of Mg to prevent Wurtz coupling side

products.[2]

Nucleophilic Acylation (The Inverse Addition):

Cool a separate flask containing Diethyl oxalate (2.0 eq) in THF to -78°C.

Why Excess? Using excess oxalate and low temperature prevents the Grignard reagent

from attacking the product (which would form the

-hydroxy ester or tertiary alcohol).

Cannulate the Grignard solution slowly into the cold Diethyl oxalate solution over 1 hour.
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Quench and Hydrolysis:

Allow the mixture to warm to 0°C.

Quench with saturated

(aq).[2] This hydrolyzes the intermediate hemiacetal to the ketone.[2]

Extract with Ethyl Acetate (

).[2] Wash organic layer with brine.[2]

Purification:

Dry over

and concentrate in vacuo.

Distillation: Perform fractional vacuum distillation. The excess diethyl oxalate will distill off

first (lower BP), followed by the product Ethyl 2-oxodecanoate (High BP, typically >130°C

at reduced pressure).

Visualization: Synthesis Workflow
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Figure 2: Step-wise synthesis logic ensuring mono-addition of the alkyl chain to the oxalate

core.

Applications in Drug Discovery[4]
Heterocycle Synthesis (The Quinoxaline Route)
Quinoxalines are potent bioactive motifs found in antimicrobial and anticancer agents.[2] Ethyl

2-oxocaprate reacts with o-phenylenediamine to form 3-octylquinoxalin-2(1H)-one.[1]

Mechanism: The primary amine attacks the C2 ketone (Schiff base formation), followed by

intramolecular cyclization of the second amine onto the C1 ester.
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Significance: The octyl chain at the C3 position enhances the lipophilicity of the quinoxaline,

potentially improving blood-brain barrier (BBB) penetration.

Asymmetric Synthesis
The scaffold is a standard substrate for testing Ketoreductases (KREDs).[2]

Enzymatic reduction of the C2 ketone yields chiral

-hydroxy esters (e.g., Ethyl (R)-2-hydroxydecanoate).[1]

These chiral alcohols are precursors for pheromones and specific lipid mediators.[2]
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Vicinal ketoesters – key intermediates in the total synthesis of natural products.[2][4]

Beilstein Journal of Organic Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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